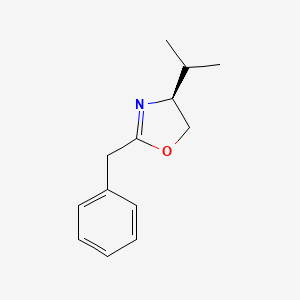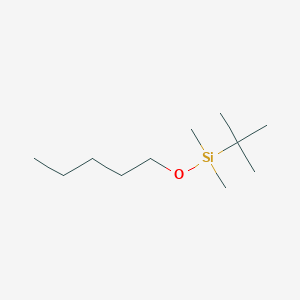
1-Pentanol, DMTBS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanol, DMTBS (tert-butyldimethylsilyl ether of 1-pentanol) is an organic compound with the molecular formula C11H26OSi. It is a derivative of 1-pentanol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is commonly used in organic synthesis to protect alcohol functionalities during chemical reactions .
Méthodes De Préparation
1-Pentanol, DMTBS can be synthesized through the reaction of 1-pentanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under mild conditions . The general reaction is as follows:
1-Pentanol+TBDMS-Cl+Base→1-Pentanol, DMTBS+HCl
Industrial production methods for 1-pentanol involve hydroformylation of 1-butene followed by hydrogenation of the resulting pentanal .
Analyse Des Réactions Chimiques
1-Pentanol, DMTBS undergoes various chemical reactions, including:
Oxidation: The TBDMS group protects the hydroxyl group from oxidation, allowing selective oxidation of other functional groups in the molecule.
Reduction: The compound can be reduced to its corresponding alcohol by removing the TBDMS group using fluoride ions (e.g., TBAF - tetrabutylammonium fluoride).
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate), reducing agents like lithium aluminum hydride (LiAlH4), and fluoride sources for deprotection . Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Pentanol, DMTBS is widely used in scientific research due to its role as a protecting group for alcohols. Its applications include:
Chemistry: Used in organic synthesis to protect hydroxyl groups during multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules where selective protection of functional groups is required.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty chemicals.
Mécanisme D'action
The mechanism by which 1-pentanol, DMTBS exerts its effects involves the protection of the hydroxyl group through the formation of a stable silyl ether bond. This protection prevents unwanted reactions at the hydroxyl site, allowing selective reactions at other functional groups. The molecular target is the hydroxyl group of 1-pentanol, and the pathway involves the formation and cleavage of the silyl ether bond .
Comparaison Avec Des Composés Similaires
1-Pentanol, DMTBS can be compared with other silyl ethers such as trimethylsilyl (TMS) ether and triisopropylsilyl (TIPS) ether. These compounds also protect hydroxyl groups but differ in their steric and electronic properties:
Trimethylsilyl (TMS) Ether: Smaller and less sterically hindered, making it easier to remove but less stable under acidic conditions.
Triisopropylsilyl (TIPS) Ether: Larger and more sterically hindered, providing greater stability but requiring harsher conditions for removal.
Similar compounds include other primary alcohols like methanol, ethanol, and butanol, which can also form silyl ethers but differ in their chain length and reactivity .
Propriétés
Numéro CAS |
144363-01-9 |
|---|---|
Formule moléculaire |
C11H26OSi |
Poids moléculaire |
202.41 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-pentoxysilane |
InChI |
InChI=1S/C11H26OSi/c1-7-8-9-10-12-13(5,6)11(2,3)4/h7-10H2,1-6H3 |
Clé InChI |
JZZUDMZDKGREBV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Oxo-6,10-dithia-spiro[4.5]decane-7-carboxylic acid methyl ester](/img/structure/B15162284.png)
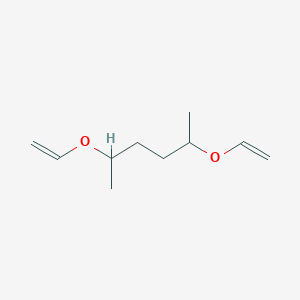
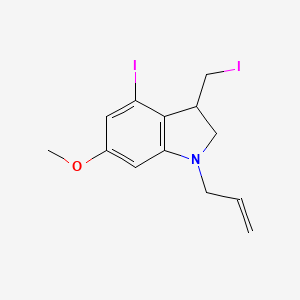
![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)
![2-[2-(4-Ethoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15162312.png)
![3,3-Dimethyl-5-oxo-5-[(prop-2-en-1-yl)oxy]pentanoate](/img/structure/B15162316.png)

![[Hydroxy(4-phenoxyphenyl)methyl]phosphonic acid](/img/structure/B15162328.png)
![5-[(Prop-2-en-1-yl)oxy]-2-[(prop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B15162333.png)
![3-Methyl-7-oxabicyclo[2.2.1]heptan-2-one](/img/structure/B15162335.png)
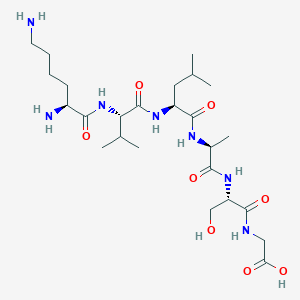
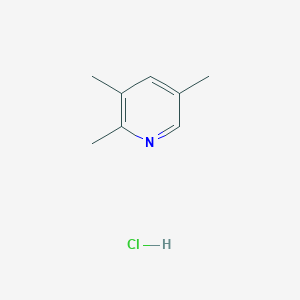
![5,5'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B15162351.png)
